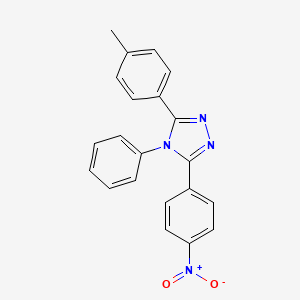
3-(4-Methylphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with nitrophenyl, phenyl, and p-tolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with benzaldehyde and p-tolualdehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized triazoles.
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4-Nitrophenyl-1,2,3-triazole
- 4-Phenyl-1,2,3-triazole
- 5-(p-Tolyl)-1,2,3-triazole
Uniqueness
3-(4-Nitrophenyl)-4-phenyl-5-(p-tolyl)-4H-1,2,4-triazole is unique due to the presence of three distinct substituents on the triazole ring, which confer specific electronic and steric properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
62507-56-6 |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16N4O2/c1-15-7-9-16(10-8-15)20-22-23-21(24(20)18-5-3-2-4-6-18)17-11-13-19(14-12-17)25(26)27/h2-14H,1H3 |
InChI 键 |
QHDFHLCMHUTWHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


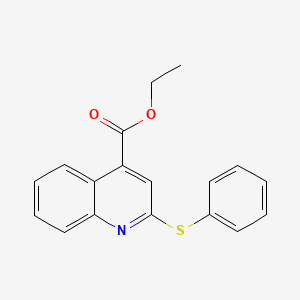
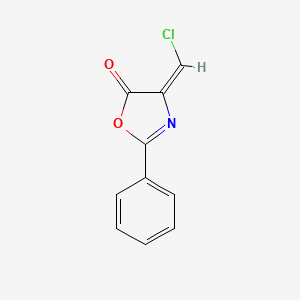
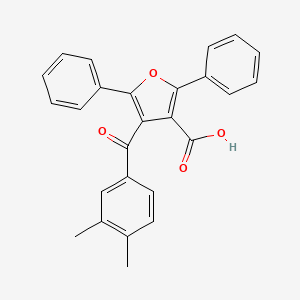
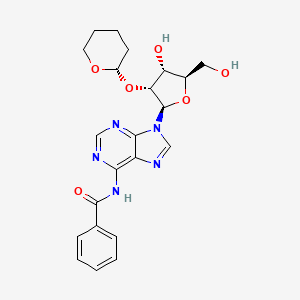
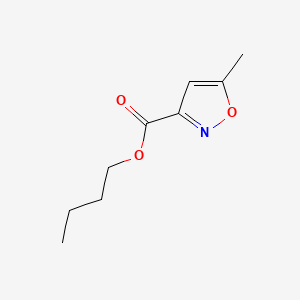
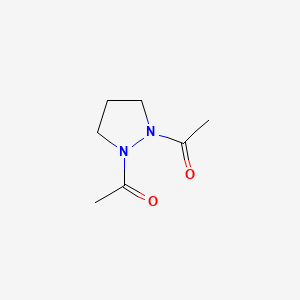
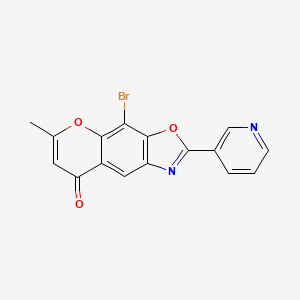

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
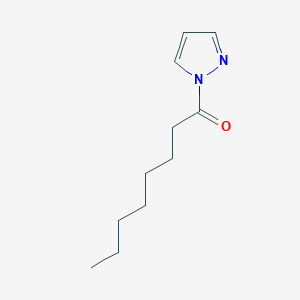
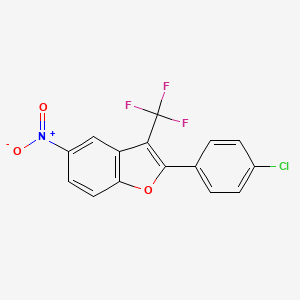

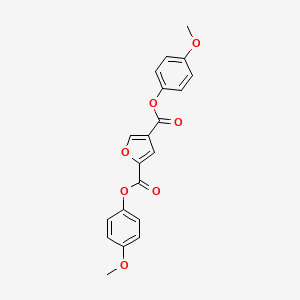
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
